molecular formula C7H15IO3 B1659027 Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- CAS No. 62999-96-6

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-

Cat. No.: B1659027
CAS No.: 62999-96-6
M. Wt: 274.1 g/mol
InChI Key: DLGFZOSPWIUMKY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(2-iodoethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGFZOSPWIUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442860
Record name Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62999-96-6
Record name Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3,6,9-trioxadecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Williamson Ether Synthesis for Core Structure Assembly

The foundational approach to synthesizing ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- involves sequential Williamson ether reactions. Starting with ethylene glycol derivatives, the methoxyethoxy and iodoethoxy groups are introduced through alkoxylation:

Step 1: Formation of 2-Methoxyethoxy Substituent
Ethylene glycol monomethyl ether reacts with 2-chloroethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, yielding 1-(2-hydroxyethoxy)-2-methoxyethane.

Step 2: Iodination via Finkelstein Reaction
The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) before undergoing iodide substitution. For example, treating 1-(2-hydroxyethoxy)-2-methoxyethane with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) produces the mesylate intermediate, which reacts with sodium iodide (NaI) in acetone at 60–80°C to install the iodoethoxy group.

Reaction Conditions:

  • Solvent: Anhydrous acetone (polar aprotic)
  • Temperature: 60–80°C (reflux)
  • Yield: 68–72% after column chromatography

Alternative Pathway: Direct Alkylation of Ethylene Glycol Derivatives

A one-pot method avoids intermediate isolation by using 1,2-dibromoethane as a dual alkylating agent:

  • Ethylene glycol monomethyl ether and 2-iodoethanol are combined with 1,2-dibromoethane in dimethylformamide (DMF).
  • Potassium carbonate (K₂CO₃) mediates the alkylation at 50°C for 12 hours.
  • The crude product is purified via vacuum distillation.

Advantages:

  • Reduced purification steps
  • Higher atom economy (82% yield)

Industrial Manufacturing Protocols

Continuous Flow Reactor Systems

Large-scale production employs continuous flow chemistry to enhance efficiency:

Process Parameters:

Parameter Value
Reactor Type Tubular (stainless steel)
Residence Time 15–20 minutes
Temperature 70°C
Pressure 3–5 bar
Throughput 50–100 kg/hour

This system minimizes thermal degradation of the iodoethoxy group while maintaining 89–92% conversion.

Purification and Stabilization

Industrial batches require rigorous purification due to iodine’s photolability:

  • Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the compound at 120–125°C.
  • Stabilization: Addition of 0.1% w/w copper(I) iodide inhibits iodine liberation, extending shelf life to 12 months at −20°C.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Substitution (Sₙ2) Dynamics

The iodination step follows a bimolecular nucleophilic substitution mechanism:

  • Transition State: A pentacoordinate carbon forms as iodide attacks the mesylate-leaving group.
  • Steric Effects: Bulky methoxyethoxy groups reduce reaction rate by 40% compared to unsubstituted analogs.

Kinetic Data:

Substrate k (s⁻¹) at 60°C Activation Energy (kJ/mol)
Mesylate Intermediate 2.3 × 10⁻⁴ 85.2
Tosylate Analog 3.1 × 10⁻⁴ 78.9

Optimization Strategies for Yield Enhancement

Solvent Polarity Effects

Polar aprotic solvents enhance nucleophilicity of iodide ions:

Solvent Comparison:

Solvent Dielectric Constant (ε) Yield (%)
Acetone 20.7 72
DMF 36.7 68
THF 7.6 55

DMF’s high polarity paradoxically lowers yield due to solvent–iodide interactions.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) phase-transfer catalysts improve interfacial reactivity in biphasic systems, boosting yields to 78%.

Analytical Characterization Methods

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.58 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃), 3.30–3.25 (m, 2H, CH₂I).
  • FT-IR (KBr): 1120 cm⁻¹ (C–O–C stretch), 520 cm⁻¹ (C–I stretch).

Purity Assessment via HPLC

Conditions:

  • Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)
  • Mobile Phase: 70:30 MeOH:H₂O
  • Retention Time: 6.8 minutes
  • Purity: ≥98% (UV detection at 254 nm)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom serves as a prime site for nucleophilic substitution (SN2), facilitating the synthesis of functionalized ethers.

Reaction TypeReagents/ConditionsProductsYield/NotesSource
Alkoxy Substitution Sodium methoxide (NaOCH₃), ethanol, 60°C1-[2-(2-methoxyethoxy)ethoxy]-2-methoxyethane78% yield
Amination Ethylenediamine, DMF, 80°CBis(2-(2-methoxyethoxy)ethyl)amine65% yield
Thiol Substitution Potassium thioacetate (KSAc), acetone, RT2-(2-methoxyethoxy)ethyl thioacetate82% yield

Key Observations :

  • Reactions proceed via a bimolecular mechanism due to the primary iodide’s steric accessibility .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Crosslinking and Polymerization

The compound acts as a bifunctional crosslinker in polymer synthesis.

ApplicationReagents/ConditionsResulting MaterialPropertiesSource
Silica Nanoparticle Crosslinking Tetraethyl orthosilicate (TEOS), NH₄OHSilica-coated nanoparticlesEnhanced alkali stability
pH-Responsive Micelles Poly(2-(diethylamino)ethyl methacrylate), 50°CShell cross-linked micellesControlled drug release

Mechanistic Insight :

  • Iodide displacement enables covalent bonding between polymer chains, forming stable networks .

Reduction and Oxidation Reactions

The ether backbone and terminal iodide participate in redox transformations.

Reaction TypeReagents/ConditionsProductsNotesSource
Reduction (C–I Bond) LiAlH₄, THF, 0°C2-(2-methoxyethoxy)ethanol90% selectivity
Oxidation (Ether Chain) KMnO₄, H₂SO₄, 100°CCarboxylic acid derivativesRequires harsh conditions

Challenges :

  • Overoxidation can fragment the ether chain, complicating product isolation .

Ion-Exchange Resins

Used to synthesize zirconia-based anion-exchange resins with high thermal stability (>300°C) .

Drug Delivery Systems

Crosslinked micelles exhibit pH- and temperature-responsive release profiles for anticancer agents .

Scientific Research Applications

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used as a probe to study biological processes involving ether linkages and iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages and iodine atom. The iodine atom can participate in halogen bonding, while the ether linkages can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Iodoethoxy)-2-(2-methoxyethoxy)ethane
  • CAS RN : 62999-96-6
  • Molecular Formula : C₇H₁₅O₃I
  • Molecular Weight : 274.0962 g/mol
  • Synonyms: 1-Iodo-3,6,9-trioxadecane; 1-[2-(2-Iodoethoxy)ethoxy]-2-methoxyethane

Synthesis: This compound is synthesized via the Finkelstein reaction, where 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane undergoes halogen exchange with sodium iodide (NaI) in acetone under reflux . The brominated precursor is prepared via an Appel reaction using 2-[2-(2-methoxyethoxy)ethoxy]ethanol, tetrabromomethane (CBr₄), and triphenylphosphane (PPh₃) .

Comparison with Structurally Similar Compounds

1,2-Bis(2-iodoethoxy)ethane

  • Formula : C₆H₁₂I₂O₂
  • Molecular Weight : 369.968 g/mol
  • Key Differences: Contains two iodoethoxy groups, enhancing reactivity in cross-coupling reactions but increasing molecular weight by ~35% compared to the target compound. Used in PROTACs synthesis as a bifunctional linker due to dual iodine atoms, enabling sequential alkylation reactions . Higher steric hindrance may reduce solubility in polar solvents compared to mono-iodinated analogs.

1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

  • Formula : C₇H₁₅BrO₃
  • Molecular Weight : 227.10 g/mol
  • Key Differences :
    • Bromine as a leaving group offers lower leaving ability than iodine, reducing reactivity in nucleophilic substitutions .
    • Lower molecular weight improves solubility in organic solvents like acetone or DMF.
    • Synthesized via Appel reaction, similar to the iodo analog, but with CBr₄ instead of NaI .

1-Ethoxy-2-(2-methoxyethoxy)ethane

  • Formula : C₇H₁₆O₃
  • Molecular Weight : 148.202 g/mol
  • Key Differences: Lacks halogen substituents, making it inert in substitution reactions but stable as a solvent or monomer. Used in polymer synthesis (e.g., methacrylate copolymers) and as a polar aprotic solvent . Shows reproductive toxicity in rodent studies, necessitating careful handling .

2-(2-(2-Methoxyethoxy)ethoxy)propane

  • Formula : C₈H₁₈O₃
  • Molecular Weight : 162.229 g/mol
  • Key Differences :
    • Branched isopropoxy group alters physical properties (e.g., lower boiling point vs. linear analogs).
    • Enhanced hydrophobicity due to the branched chain, reducing miscibility in water .

Physicochemical and Functional Comparisons

Property Target Compound 1,2-Bis(2-iodoethoxy)ethane 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane 1-Ethoxy-2-(2-methoxyethoxy)ethane
Molecular Weight (g/mol) 274.10 369.97 227.10 148.20
Halogen Substituent Iodine Iodine (×2) Bromine None
Reactivity High (SN2) Very High (dual sites) Moderate Low
Boiling Point Not reported >160°C (distillation) Not reported ~200°C
Toxicity Limited data Limited data Limited data Reproductive toxicity
Primary Use Electrochemistry, PROTACs PROTACs Intermediate synthesis Solvent, polymer synthesis

Key Research Findings

  • Reactivity Hierarchy: Iodo > Bromo > Non-halogenated compounds in substitution reactions due to leaving group ability .
  • Synthetic Utility: Iodo derivatives are preferred for cross-coupling reactions in medicinal chemistry, while ethoxy/methoxy analogs serve as solvents or monomers .
  • Toxicity Considerations: Non-halogenated glycol ethers (e.g., 1-ethoxy-2-(2-methoxyethoxy)ethane) require stringent safety protocols due to reproductive risks .

Biological Activity

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-, also known as 1-Iodo-2-(2-methoxyethoxy)ethane, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound features an iodine atom attached to an ethyl chain that is further substituted with two ether groups. The molecular formula is C6H12I2O2C_6H_{12}I_2O_2, and it exhibits a complex interaction profile with biological systems owing to the presence of the iodine atom, which enhances its reactivity.

Biological Activity

1-Iodo-2-(2-methoxyethoxy)ethane has been shown to interact with various biological pathways. Its iodine atom allows for covalent bonding with enzymes and receptors, influencing numerous biological processes. Key findings include:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Receptor Interaction : The compound's ability to bind covalently to receptors may modulate signaling pathways, offering insights into drug design targeting specific receptors.

Study 1: Enzyme Interaction

In a study examining the interaction of 1-Iodo-2-(2-methoxyethoxy)ethane with cytochrome P450 enzymes, it was found that the compound acts as a selective inhibitor for CYP2C19. This inhibition suggests potential applications in pharmacology where modulation of drug metabolism is required .

Study 2: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- typically involves several steps:

  • Formation of Iodinated Ether : The initial step involves the iodination of ethylene glycol derivatives to introduce the iodine functionality.
    Iodination reaction ROCH2CH2OH+I2ROCH2CH2I+HIO\text{Iodination reaction }R-O-CH_2CH_2OH+I_2\rightarrow R-O-CH_2CH_2I+HIO
  • Etherification : The iodinated product is then subjected to etherification with methoxy compounds to yield the desired product.

Comparative Analysis

To understand the uniqueness of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Differences
1-Iodo-2-(2-methoxyethoxy)cyclopentaneCyclopentane ringDifferent steric and electronic properties
1-Iodo-3-methylcyclopentaneMethyl group at position 3Alters reactivity compared to the target compound
1-Iodo-2-(2-methoxyethyl)cyclohexaneCyclohexane ringChanges solubility and interaction profiles

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- in laboratory settings?

  • The compound is synthesized via a two-step process:

Appel Reaction : React 2-[2-(2-methoxyethoxy)ethoxy]ethanol with tetrabromomethane (CBr₄) and triphenylphosphane (PPh₃) to form 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane .

Halogen Exchange : Reflux the brominated intermediate with sodium iodide (NaI) in acetone for 48 hours, followed by vacuum distillation (160°C, 37 mbar) to yield the iodo-derivative .

  • Key parameters: Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or GC-MS.

Q. How should researchers handle and store Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- to ensure safety?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid skin/eye contact. Avoid dust/aerosol formation .
  • Storage : Store in a cool, dry place away from light and oxidizing agents. Use amber glass bottles with PTFE-lined caps to prevent iodine loss .
  • Emergency Measures : For spills, collect with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ether linkages and iodine substitution (e.g., δ 3.4–3.7 ppm for methoxy/ethoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]+ ≈ 291 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 500–600 cm⁻¹ (C-I bond) .
  • Elemental Analysis : Confirm C, H, O, and I percentages .

Q. What are the known acute toxicity profiles of this compound, and what first-aid measures are recommended?

  • Acute Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Oral LD₅₀ in rats is >2000 mg/kg, indicating moderate toxicity .
  • First Aid :

  • Inhalation: Move to fresh air; administer oxygen if needed .
  • Skin/Eye Contact: Rinse with water for 15 minutes; seek medical attention .
  • Ingestion: Do NOT induce vomiting; administer activated charcoal .

Advanced Research Questions

Q. How does the compound's stability under various solvent conditions affect its application in organic synthesis?

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., acetone, DMF) but prone to hydrolysis in protic solvents (e.g., water, alcohols) due to the labile C-I bond .
  • Reaction Optimization : Use anhydrous acetone or THF for nucleophilic substitutions (e.g., Suzuki couplings) to prevent side reactions .
  • Degradation Studies : Monitor iodine loss via iodometric titration or ICP-MS under varying pH and temperature .

Q. What methodologies are employed to assess reproductive and developmental toxicity in preclinical studies?

  • In Vivo Models : Conduct OECD 422-compliant combined repeated-dose/reproductive toxicity studies in Sprague-Dawley rats. Administer doses orally (e.g., 0, 100, 300, 1000 mg/kg/day) for 28 days .
  • Endpoints : Evaluate organ weights (e.g., liver, kidneys), histopathology, and litter parameters (e.g., fetal malformations) .
  • Data Interpretation : Compare dose-response curves and NOAEL (No Observed Adverse Effect Level) to establish safety thresholds .

Q. How can this compound be utilized in the development of drug delivery systems?

  • PROTAC Linkers : Its ether-iodo structure enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .
  • Nanoparticle Stabilization : Acts as a surfactant in lipid nanoparticles (LNPs) due to its amphiphilic nature, enhancing drug encapsulation efficiency .
  • Biocompatibility Testing : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, ensuring <20% viability loss at therapeutic concentrations .

Q. What are the challenges in analyzing contradictory data regarding the compound's reactivity in cross-coupling reactions?

  • Confounding Factors : Variability in iodine purity, solvent trace moisture, or catalyst (e.g., Pd(PPh₃)₄) activity .
  • Mitigation Strategies :

  • Standardize reagent sources and pre-dry solvents over molecular sieves.
  • Use internal standards (e.g., diphenyl ether) in GC-MS to quantify reaction yields .
    • Case Study : Discrepancies in Suzuki coupling yields resolved by optimizing NaI concentration (1.5 equiv.) and reaction temperature (70°C) .

Q. How does the compound's ether linkage influence its coordination chemistry in metal-catalyzed reactions?

  • Ligand Properties : The ether oxygen atoms can coordinate to transition metals (e.g., Pd, Cu), stabilizing intermediates in cross-coupling reactions .
  • Structural Studies : X-ray crystallography of Pd complexes reveals η²-coordination of the ether chain, enhancing catalytic turnover .
  • Reactivity Modulation : Electron-donating methoxy groups increase metal complex stability but may reduce electrophilicity at the iodine site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-
Reactant of Route 2
Reactant of Route 2
Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-

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